molecular formula C15H13N3O B13379707 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol

2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol

Cat. No.: B13379707
M. Wt: 251.28 g/mol
InChI Key: PLLHHFLQNCPMER-UHFFFAOYSA-N
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Description

2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol is a chemical compound with the molecular formula C15H13N3O. It is a derivative of indazole and phenol, characterized by the presence of an indazole ring attached to a methylphenol group through an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol typically involves the condensation of 5-amino-1H-indazole with 4-methylsalicylaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imino linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol is largely dependent on its interaction with biological targets. The indazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-indazol-5-ylimino)methyl]phenol
  • 2-[(1H-indazol-5-ylimino)methyl]-4-chlorophenol
  • 2-[(1H-indazol-5-ylimino)methyl]-4-nitrophenol

Uniqueness

2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol is unique due to the presence of a methyl group on the phenolic ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(1H-indazol-5-yliminomethyl)-4-methylphenol

InChI

InChI=1S/C15H13N3O/c1-10-2-5-15(19)12(6-10)8-16-13-3-4-14-11(7-13)9-17-18-14/h2-9,19H,1H3,(H,17,18)

InChI Key

PLLHHFLQNCPMER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)NN=C3

solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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